(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is a chiral compound characterized by the presence of an amino group and a hydroxyl group, along with a trifluoromethyl-substituted aromatic ring. Its molecular formula is , and it is often encountered in its hydrochloride salt form. This compound is notable for its applications in pharmaceuticals, particularly in the development of drugs targeting the neurokinin-1 receptor, which is involved in various physiological processes including pain perception and mood regulation .
The compound can be synthesized from commercially available starting materials such as 3,5-bis(trifluoromethyl)acetophenone and involves several chemical reactions to achieve the desired structure. The synthesis typically utilizes methods such as asymmetric reduction or biocatalysis to ensure high enantioselectivity.
(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol falls under the category of amino alcohols. It is classified as a chiral compound due to its specific stereochemistry, which plays a crucial role in its biological activity and interactions within biochemical pathways.
The synthesis of (R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol can be achieved through several methods:
The reaction conditions must be optimized for temperature, pH, and agitation to maximize yield and purity. For example, biocatalytic processes are often conducted at mild temperatures to maintain enzyme activity while ensuring effective substrate conversion .
The molecular structure of (R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol features:
(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions:
Common reagents include:
(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol primarily targets NADPH-dependent carbonyl reductase enzymes. This interaction facilitates asymmetric reductions that are essential for producing chiral intermediates used in pharmaceutical applications.
The compound's mechanism involves:
(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol has diverse applications:
This compound's unique structural features and biological activities make it a valuable asset in medicinal chemistry and research applications.
Whole-cell biocatalysts provide integrated metabolic machinery for efficient asymmetric synthesis of chiral intermediates. For (R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol, microbial systems enable concurrent ketone reduction and cofactor regeneration within cellular environments.
Candida tropicalis 104 exhibits exceptional enantioselectivity (>99.9% ee) for reducing 3,5-bis(trifluoromethyl)acetophenone to the target (R)-alcohol. Engineered Escherichia coli BL21(DE3) expressing carbonyl reductase variants (e.g., LXCAR-S154Y) achieves substrate loading of 38 g·L⁻¹ and space-time yield (STY) of 46 g·L⁻¹·d⁻¹. Novel reductases like AxSDR from Algoriella xinjiangensis further enhance performance, enabling STY >100 g·L⁻¹·d⁻¹ under optimized conditions [2] [6].
Table 1: Biocatalyst Engineering Outcomes for Enantioselective Reduction
Biocatalyst System | Substrate Loading | Yield (%) | ee (%) | Space-Time Yield (g·L⁻¹·d⁻¹) |
---|---|---|---|---|
Candida tropicalis 104 | 200 mM | 86.2 | >99.9 | 58.7 |
E. coli BL21(DE3)-LXCAR-S154Y | 38 g·L⁻¹ | 82.6 | >99.9 | 46.0 |
E. coli-AxSDR | 200 mM | 91.5 | >99.9 | >100 |
Micro-aerobic environments significantly enhance catalytic efficiency by modulating cellular redox states. Resting C. tropicalis 104 cells under oxygen-limited conditions (sealed reactors) achieve 73.7% yield at 200 mM substrate loading—a 4-fold increase over aerobic systems. This strategy elevates the substrate-to-catalyst (S/C) ratio to 3.8 mM/g (vs. 0.6 mM/g aerobically) by stabilizing NADH pools and reducing oxidative stress [6]. Shaker speed optimization at 200 rpm balances mass transfer and cell integrity, while sealed flasks minimize oxygen ingress to boost NAD⁺/NADH cycling efficiency by 48% [6].
Dual-enzyme co-expression in E. coli enables simultaneous ketone reduction and NADPH regeneration. Glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) co-expression with carbonyl reductases achieves 99% cofactor recycling efficiency. For AxSDR-expressing strains, isopropanol (10% v/v) serves as a sacrificial substrate for NADPH regeneration, while glycerol cosubstrates enhance electron transfer kinetics. Enzyme co-localization using scaffold proteins increases reaction flux, improving conversion yields by 18–22% compared to single-enzyme systems [2] [8].
DES systems overcome solubility and cytotoxicity limitations in biocatalytic reductions of highly hydrophobic substrates like 3,5-bis(trifluoromethyl)acetophenone.
Natural deep eutectic solvents (NADES) containing choline chloride modulate membrane fluidity and substrate partitioning. Choline chloride:lysine (ChCl:Lys, 4% w/v) increases substrate solubility by 1.7-fold and reduces cytotoxicity, yielding 91.5% conversion at 200 mM substrate loading. Similarly, choline chloride:trehalose (ChCl:T, 1:1 molar ratio) enhances membrane permeability in C. tropicalis systems, enabling 72.9% yield at 300 mM substrate concentration—the highest reported for this reaction. NADES preserves >78% glucose metabolic activity by mitigating hydrophobic substrate toxicity [2] [6].
Table 2: DES Formulations and Performance in Biocatalysis
DES Composition (Molar Ratio) | Function | Substrate Solubility Increase | Cytotoxicity Reduction | Yield Improvement |
---|---|---|---|---|
Choline Chloride:Lysine (1:1) | Membrane stabilization | 1.7× | 52% | 91.5% at 200 mM |
Choline Chloride:Trehalose (1:1) | Permeability enhancement | 1.5× | 48% | 72.9% at 300 mM |
Choline Chloride:Urea (1:2) | Enzyme-substrate binding facilitation | 1.3× | 41% | 68.3% at 250 mM |
Gemini surfactants and non-ionic surfactants act synergistically with DES to solubilize crystalline substrates. Tween-20 (0.6% w/v) in ChCl:Lys systems disrupts micelle formation, enhancing substrate accessibility to enzyme active sites. This combination achieves 82.6% yield at 200 mM substrate loading compared to 63.4% with DES alone. Cationic gemini surfactants (e.g., 12-6-12 type) further reduce surface tension by 20–30 mN/m at concentrations 10-fold lower than conventional surfactants, though concentrations must be kept <10 mM to avoid membrane disruption [3] [8] [10].
Table 3: Surfactant-DES Synergy in Biocatalytic Systems
Additive | DES Partner | Substrate Solubility | Yield (%) | Mechanism |
---|---|---|---|---|
Tween-20 (0.6% w/v) | ChCl:Lys (4% w/v) | 2.1× vs. aqueous buffer | 82.6 | Micelle disruption, active site accessibility |
Gemini surfactant 12-6-12 | ChCl:T (5% w/v) | 2.4× vs. aqueous buffer | 78.9 | Surface tension reduction (Δγ = –28 mN/m) |
Triton X-100 (0.4% w/v) | ChCl:Gly (3% w/v) | 1.9× vs. aqueous buffer | 75.2 | Lipid fluidization |
Comprehensive Compound List
CAS No.: 6754-13-8
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.:
CAS No.: 224635-63-6